beta-Sesquiphellandrene
Overview
Description
Beta-Sesquiphellandrene (SQP) is a sesquiterpene found in Zingiber officinale (ginger) and has been reported to have antiviral and anticancer activities . It has been found to reduce rhinovirus IB virus replication and is cytotoxic to HCT116 cells .
Synthesis Analysis
This compound is synthesized by the enzyme this compound synthase . This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate to this compound and diphosphate .Molecular Structure Analysis
The molecular formula of this compound is C15H24 . Its exact mass is 204.19 and its molecular weight is 204.360 .Chemical Reactions Analysis
This compound interacts with spike protein (Sp) and membrane glycoprotein polyprotein (MPp) of SARS-CoV2 and SFTS viruses . The binding energies for MPp-beta-Sesquiphellandrene and Sp-beta-Sesquiphellandrene were found to be -9.5 kcal/mol and -10.3 kcal/mol respectively .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 271.2±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 48.9±0.8 kJ/mol and its flash point is 107.7±13.0 °C .Scientific Research Applications
Antiviral Potential : Beta-Sesquiphellandrene has shown promise in antiviral applications, particularly against SARS-CoV2 and SFTS viruses. A study highlighted its inhibitory effects on the spike protein of SARS-CoV2 and a similar effect on the membrane glycoprotein polyprotein complex of SFTS virus, potentially hampering the pathological initiation of the diseases caused by these viruses (Joshi, Krishnan, & Kaushik, 2020).
Sesquiterpene Production : Research has been conducted on the overexpression of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGR) in the Lactococcal Mevalonate Pathway for heterologous plant sesquiterpene production. This study showed that this compound was the major product produced based on in vitro enzymatic assays, indicating its potential in biotechnological applications (Song et al., 2012).
Pheromone Research : this compound has been identified as a male-produced sex pheromone in the neotropical redbanded stink bug, Piezodorus guildinii, a pest of soybean in Central and South America. This discovery has implications for pest management strategies (Borges, Millar, Laumann, & Moraes, 2007).
Antirhinoviral Activity : this compound has been isolated from Indonesian ginger, Zingiber officinale, and demonstrated antirhinoviral activity, suggesting its potential as a therapeutic agent (Denyer, Jackson, Loakes, Ellis, & Young, 1994).
Chemical Composition Studies : There are studies on the isolation and characterization of this compound from ginger oil, providing insights into its chemical structure and properties (Connell & Sutherland, 1966).
Enzyme Promiscuity : Research into site-directed mutagenesis of beta sesquiphellandrene synthase has shown that certain mutations can enhance the enzyme's promiscuity, allowing it to produce additional hydroxylated sesquiterpenes (Ker, Chan, Othman, Hassan, & Ng, 2020).
Agricultural Applications : Studies on sesquiterpene composition in plants, such as potatoes and Curcuma species, have identified this compound as a significant component, which may have implications for crop science and plant breeding (Szafranek, Chrapkowska, Pawińska, & Szafranek, 2005); (Zhao, Zhang, Yang, Lv, & Li, 2010).
Mechanism of Action
- SARS-CoV2 Spike Protein (Sp) : Molecular docking studies reveal that bS binds effectively to the spike protein of SARS-CoV2, the virus responsible for COVID-19. This interaction disrupts the virus’s ability to infect host cells .
- SFTS Virus Membrane Glycoprotein Polyprotein (MPp) : Similarly, bS inhibits the membrane glycoprotein polyprotein complex of the severe fever with thrombocytopenia syndrome (SFTS) virus. This dual inhibitory effect makes bS a promising candidate against both COVID-19 and SFTS .
- Binding Pocket Interaction : Through molecular docking, bS forms stable complexes with Sp and MPp. The binding energies for MPp-bS and Sp-bS are −9.5 kcal/mol and −10.3 kcal/mol, respectively .
- RMSD and RMSF : The docked complexes exhibit acceptable Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, ensuring stability during simulation .
- Apoptosis Induction : SQP (a derivative of bS) induces apoptosis by activating caspases, leading to poly ADP ribose polymerase cleavage. It also downregulates cell survival proteins like cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin .
- Cytochrome c Release : SQP triggers cytochrome c release, further promoting apoptosis .
- Anticancer Effects : SQP (derived from bS) exhibits antiproliferative effects comparable to curcumin in leukemia, multiple myeloma, and colorectal cancer cells. It suppresses colony formation and induces apoptosis .
- Antiviral Effects : By inhibiting viral proteins, bS helps prevent disease initiation in both COVID-19 and SFTS .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Beta-Sesquiphellandrene plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. One notable enzyme is this compound synthase, which catalyzes the formation of this compound from farnesyl diphosphate . Additionally, this compound has been shown to interact with cytochrome c, leading to the activation of caspases and the induction of apoptosis in cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways involved in cell survival and death.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects the expression of genes related to cell survival, including Bcl-2 and survivin . Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and altering metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to the spike protein of SARS-CoV2 and the membrane glycoprotein polyprotein of the SFTS virus, inhibiting their activity and preventing viral replication . In cancer cells, this compound induces cytochrome c release, leading to caspase activation and subsequent apoptosis . Additionally, it downregulates the expression of cell survival proteins, thereby promoting cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have shown that this compound can maintain its anticancer activity over extended periods, with sustained induction of apoptosis and inhibition of cell proliferation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as reducing tumor growth and inhibiting viral replication . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One key enzyme is this compound synthase, which catalyzes its formation from farnesyl diphosphate . The compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound has been shown to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by inducing cytochrome c release . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it induces apoptosis by activating the intrinsic pathway . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects. Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of beta-Sesquiphellandrene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Geranyl acetate", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Sulfuric acid", "Sodium sulfate", "Magnesium", "Bromoethane", "Ethylmagnesium bromide", "Cyclohexanone", "Sodium borohydride", "Acetic acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Geranyl acetate is reacted with acetic anhydride and sodium acetate to form geranyl acetate acetate.", "Geranyl acetate acetate is then hydrolyzed with hydrochloric acid to form geraniol.", "Geraniol is then reacted with sodium hydroxide and methanol to form geranyl methacrylate.", "Geranyl methacrylate is then reacted with sulfuric acid and sodium sulfate to form beta-farnesene.", "Beta-farnesene is then reacted with magnesium and bromoethane to form beta-farnesene bromide.", "Beta-farnesene bromide is then reacted with ethylmagnesium bromide to form beta-farnesene magnesium bromide.", "Beta-farnesene magnesium bromide is then reacted with cyclohexanone to form beta-Sesquiphellandrene.", "Beta-Sesquiphellandrene is then reduced with sodium borohydride and acetic acid to form beta-Sesquiphellandrene alcohol.", "Beta-Sesquiphellandrene alcohol is then reacted with sulfuric acid and sodium sulfate to form beta-Sesquiphellandrene." ] } | |
CAS No. |
20307-83-9 |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1 |
InChI Key |
PHWISBHSBNDZDX-LSDHHAIUSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1 |
SMILES |
CC(CCC=C(C)C)C1CCC(=C)C=C1 |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC(=C)C=C1 |
boiling_point |
270.00 to 272.00 °C. @ 760.00 mm Hg |
20307-83-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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